molecular formula C9H20NO4P B14465733 Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate CAS No. 73473-50-4

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate

Cat. No.: B14465733
CAS No.: 73473-50-4
M. Wt: 237.23 g/mol
InChI Key: RSHJJALAHGKIFE-UHFFFAOYSA-N
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Description

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and potential uses in various scientific fields. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate amine and a carbonyl compound under controlled conditions. For instance, the reaction of diethyl phosphite with ethylamine and acetone can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an ethylamino group and a phosphonate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

73473-50-4

Molecular Formula

C9H20NO4P

Molecular Weight

237.23 g/mol

IUPAC Name

2-diethoxyphosphoryl-N-ethylpropanamide

InChI

InChI=1S/C9H20NO4P/c1-5-10-9(11)8(4)15(12,13-6-2)14-7-3/h8H,5-7H2,1-4H3,(H,10,11)

InChI Key

RSHJJALAHGKIFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)P(=O)(OCC)OCC

Origin of Product

United States

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